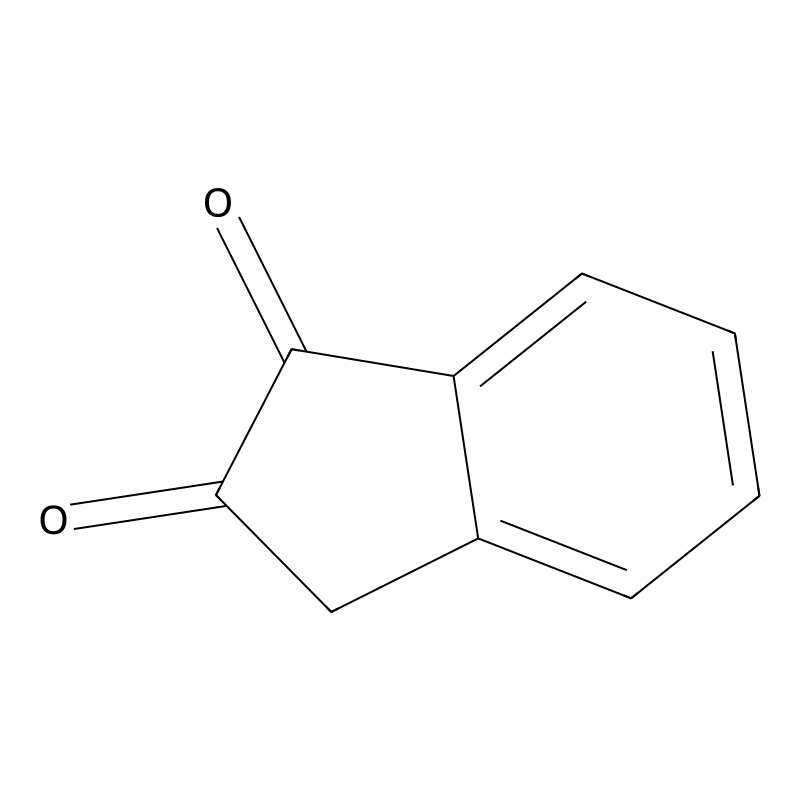1H-Indene-1,2(3H)-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
1H-Indene-1,2(3H)-dione, also known as indenedione, is a relatively simple organic compound with the formula C₉H₆O₂. Its synthesis has been reported in various scientific publications, employing different methods often involving the oxidation of indene or its derivatives. For instance, one study describes its preparation using chromic acid oxidation of indene, while another utilizes silver nitrate as the oxidizing agent [].
Potential Biological Activities:
Research suggests that 1H-Indene-1,2(3H)-dione possesses several potential biological activities, making it an interesting subject for further investigation. Studies have explored its:
- Antimicrobial properties: Indenedione has been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.
- Anticancer properties: In vitro studies have indicated potential antitumor effects of indenedione against certain cancer cell lines []. However, further research is needed to understand its mechanisms of action and potential therapeutic applications.
- Antioxidant activity: Studies suggest that indenedione may exhibit antioxidant properties, potentially offering protection against oxidative stress-related damage [].
Other Applications:
Beyond its potential biological activities, 1H-Indene-1,2(3H)-dione has been explored in other scientific contexts, such as:
- Organic synthesis: Indenedione can serve as a building block for the synthesis of more complex organic molecules, finding applications in the development of new materials and pharmaceuticals.
- Chemical analysis: Due to its reactivity, indenedione has been employed in the analysis of certain functional groups in organic compounds.
1H-Indene-1,2(3H)-dione, also known as 1,2-Indanedione, is an organic compound with the molecular formula C₉H₆O₂. This compound is characterized by a vicinal diketone structure situated within an indane framework, which consists of a five-membered ring fused to a six-membered aromatic ring. The compound typically appears as a yellow solid and has notable chemical properties due to its diketone functional groups, which can participate in various
- Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used. For example, it can be oxidized using agents like chromic acid or silver nitrate .
- Reduction: Reduction reactions can convert 1H-Indene-1,2(3H)-dione into other compounds with different functional groups.
- Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, facilitating the formation of derivatives .
These reactions highlight the versatility of 1H-Indene-1,2(3H)-dione in synthetic organic chemistry.
1H-Indene-1,2(3H)-dione has diverse applications across various fields:
- Forensic Science: Its primary application is in forensic identification for revealing latent fingerprints on paper and thermal prints .
- Chemical Synthesis: It serves as a building block for synthesizing complex organic compounds, including polycyclic aromatic hydrocarbons and heterocycles .
- Industrial Uses: The compound is used in producing dyes and photoinitiators for polymerization processes and has applications in non-linear optical materials.
The synthesis of 1H-Indene-1,2(3H)-dione can be achieved through several methods:
- Oxidation of Indane: A common method involves the oxidation of indane using selenium dioxide or hydrogen peroxide under controlled conditions .
- Chromic Acid Oxidation: Another method reported in literature involves the use of chromic acid as an oxidizing agent for indane derivatives.
These methods allow for the efficient production of 1H-Indene-1,2(3H)-dione in laboratory settings.
Interaction studies of 1H-Indene-1,2(3H)-dione have focused on its reactivity with various biological molecules and its role in synthetic pathways. The compound's capacity to undergo decarbonylative cycloaddition reactions allows it to interact with carbon-carbon bonds in organic compounds effectively. These interactions are critical for understanding its potential pharmacological effects and applications in organic synthesis .
Several compounds share structural similarities with 1H-Indene-1,2(3H)-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1H-Indene-1,3(2H)-dione | 606-23-5 | 0.97 |
| 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | 16440-98-5 | 0.94 |
| 1,3-Indanedione | 83-33-0 | 0.94 |
| Indan-1,3-dione | 579-07-7 | 0.97 |
Uniqueness of 1H-Indene-1,2(3H)-dione
The uniqueness of 1H-Indene-1,2(3H)-dione lies in its specific diketone structure within the indane framework, which distinguishes it from similar compounds such as 1H-Indene-1,3(2H)-dione. Its distinct reactivity patterns and applications in forensic science further enhance its significance in both academic research and practical applications.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








